tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate
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Overview
Description
tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl carbamate group enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the cyclization and bromination processes . The reaction conditions are mild and do not require the presence of a base, making the process efficient and straightforward .
Chemical Reactions Analysis
tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound’s biological activity makes it a valuable tool for studying various biochemical pathways and mechanisms.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-{3-bromoimidazo[1,2-a]pyridin-7-yl}carbamate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate
- tert-butyl N-{7-bromoimidazo[1,2-a]pyridin-2-yl}carbamate
- tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
These compounds share similar core structures but differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C12H14BrN3O2 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-4-5-16-9(13)7-14-10(16)6-8/h4-7H,1-3H3,(H,15,17) |
InChI Key |
NRQADLQAZWMMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC=C(N2C=C1)Br |
Origin of Product |
United States |
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